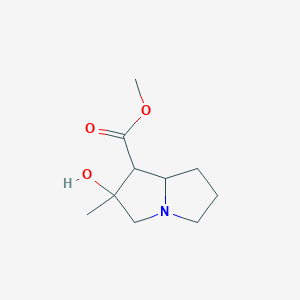
3,3-Dimethoxy-2,15,18,21-tetraoxa-3-siladocosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-2,15,18,21-tetraoxa-3-siladocosane is a chemical compound with the molecular formula C19H42O6Si and a molecular weight of 394.62 g/mol . This compound is characterized by the presence of silicon and multiple ether linkages, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 3,3-Dimethoxy-2,15,18,21-tetraoxa-3-siladocosane typically involves the reaction of appropriate silicon-containing precursors with methoxy groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may include large-scale reactions in specialized reactors to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3,3-Dimethoxy-2,15,18,21-tetraoxa-3-siladocosane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-containing oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced silicon species.
Substitution: The methoxy groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3-Dimethoxy-2,15,18,21-tetraoxa-3-siladocosane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to silicon biochemistry.
Medicine: Research is being conducted to explore its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-2,15,18,21-tetraoxa-3-siladocosane involves its interaction with molecular targets through its silicon and ether linkages. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as drug delivery or material synthesis .
Comparison with Similar Compounds
3,3-Dimethoxy-2,15,18,21-tetraoxa-3-siladocosane can be compared with other silicon-containing compounds, such as:
Tetramethoxysilane: Unlike this compound, tetramethoxysilane has four methoxy groups attached directly to the silicon atom.
Trimethoxysilane: This compound has three methoxy groups attached to the silicon atom, making it less complex than this compound.
Dimethoxydimethylsilane: This compound has two methoxy groups and two methyl groups attached to the silicon atom, providing different chemical properties compared to this compound.
The uniqueness of this compound lies in its specific arrangement of methoxy and ether groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C19H42O6Si |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
trimethoxy-[11-[2-(2-methoxyethoxy)ethoxy]undecyl]silane |
InChI |
InChI=1S/C19H42O6Si/c1-20-15-16-25-18-17-24-14-12-10-8-6-5-7-9-11-13-19-26(21-2,22-3)23-4/h5-19H2,1-4H3 |
InChI Key |
SHJMBUCLKYQUAX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCCCCCCCCCC[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


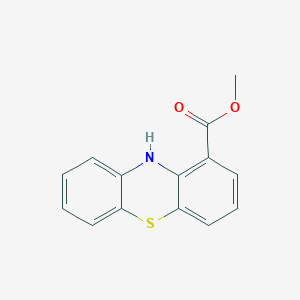
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-3-methyl-](/img/structure/B12109857.png)
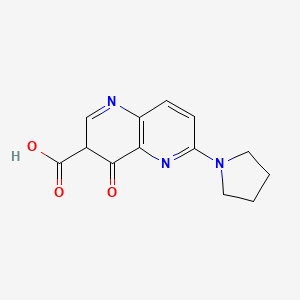

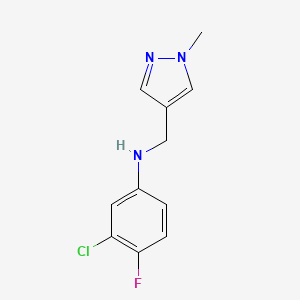
![Trimethyl-[[2-(2,3,4,5,6-pentafluorophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B12109880.png)
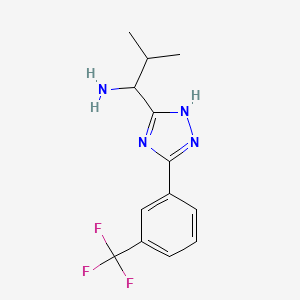
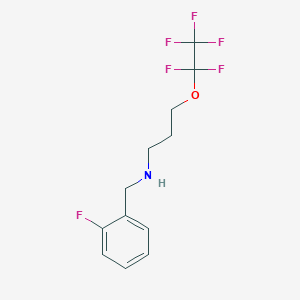

![Methyl 2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetate](/img/structure/B12109910.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)


